5'-O-DMT-PAC-dA

Oligonucleotide Synthesis Deprotection Kinetics Ammonolysis

5'-O-DMT-PAC-dA enables room-temp deprotection (≤4h, 29% NH4OH) vs Bz-dA requiring 55°C. Essential for oligos with labile modifications (fluorophores, halogenated bases) degraded by heated ammonia. Superior acid stability reduces depurination in long/adenine-rich sequences. Required for RNA synthesis to prevent strand scission.

Molecular Formula C39H37N5O7
Molecular Weight 687.753
CAS No. 110522-82-2; 115388-94-8
Cat. No. B2989366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMT-PAC-dA
CAS110522-82-2; 115388-94-8
Molecular FormulaC39H37N5O7
Molecular Weight687.753
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O
InChIInChI=1S/C39H37N5O7/c1-47-29-17-13-27(14-18-29)39(26-9-5-3-6-10-26,28-15-19-30(48-2)20-16-28)50-22-33-32(45)21-35(51-33)44-25-42-36-37(40-24-41-38(36)44)43-34(46)23-49-31-11-7-4-8-12-31/h3-20,24-25,32-33,35,45H,21-23H2,1-2H3,(H,40,41,43,46)/t32-,33+,35+/m0/s1
InChIKeyJDJUQANHKJNEFT-VUHKNJSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5'-O-DMT-PAC-dA (CAS 110522-82-2/115388-94-8): Labile Protected Adenosine Building Block for UltraMILD Oligonucleotide Synthesis


5'-O-DMT-PAC-dA (5'-O-Dimethoxytrityl-N6-phenoxyacetyl-2'-deoxyadenosine) is a nucleoside phosphoramidite intermediate featuring a 5'-hydroxyl DMT protecting group and a phenoxyacetyl (PAC) protecting group on the exocyclic amine of adenine [1]. As a key monomer in the phosphoramidite-based synthesis of oligodeoxyribonucleotides and oligoribonucleotides, the compound's defining characteristic is its ability to undergo rapid, mild deprotection with ammonia or potassium carbonate at room temperature, distinguishing it from traditional benzoyl-protected dA monomers [2].

Why 5'-O-DMT-PAC-dA Cannot Be Directly Substituted by Standard Benzoyl (Bz)-Protected dA Monomers


Generic substitution of a PAC-protected dA monomer with a standard benzoyl-protected dA (e.g., DMT-dA(Bz) phosphoramidite) fails critically when the synthesis target contains alkali-labile modifications or requires room-temperature deprotection. PAC-dA and Bz-dA are not interchangeable due to fundamentally different deprotection kinetics: PAC-dA deprotects completely in ≤4 hours at room temperature with 29% ammonium hydroxide, whereas Bz-dA requires prolonged heating (e.g., 55°C for 8-16 hours) in concentrated ammonia—conditions that extensively degrade sensitive functional groups such as 5,6-dihydropyrimidines, halogenated nucleosides, or labile fluorescent dyes [1]. Additionally, PAC-dA demonstrates measurably superior resistance to depurination during the iterative acidic detritylation steps of automated synthesis relative to Bz-dA, directly impacting crude product purity and final yield for sequences where adenine depurination is a known failure mode [1].

5'-O-DMT-PAC-dA (110522-82-2) Product-Specific Quantitative Evidence Guide: Deprotection Kinetics and Acid Stability vs. Benzoyl-dA


Deprotection Time: PAC-dA vs. Benzoyl-dA in 29% Ammonium Hydroxide at Room Temperature

5'-O-DMT-PAC-dA demonstrates complete deprotection in less than 4 hours using 29% ammonium hydroxide at room temperature, as verified by NMR and HPLC analysis [1]. In contrast, the classic N6-benzoyl protected deoxyadenosine (DMT-dA(Bz)) requires extended heating (typically 8-16 hours at 55°C) in concentrated ammonia to achieve comparable deprotection completion [1]. This 4-fold or greater reduction in deprotection time under mild conditions is a defining functional advantage of the PAC protecting group.

Oligonucleotide Synthesis Deprotection Kinetics Ammonolysis

Acid Stability During Detritylation: PAC-dA Resistance to Depurination vs. Benzoyl-dA

The stability of N6-phenoxyacetyl-deoxyadenosine (PAC-dA) versus depurination under the acidic conditions employed during iterative detritylation steps in automated synthesis was directly and favorably compared with that of the classic N6-benzoyl protected adenine (Bz-dA) [1]. PAC-dA exhibits measurably greater resistance to acid-catalyzed cleavage of the N-glycosidic bond, a primary source of truncated sequences and reduced crude product purity in oligonucleotide manufacturing [1].

Depurination Acid Lability Synthesis Yield

UltraMILD Deprotection Protocol: 2-Hour Room Temperature Ammonium Hydroxide Cleavage

The PAC-dA monomer (as its CE-phosphoramidite derivative) enables complete cleavage and deprotection in 2 hours at room temperature using 30% ammonium hydroxide or, alternatively, 4 hours with 0.05 M potassium carbonate in methanol at room temperature [1]. This protocol, termed UltraMILD deprotection, is specifically designed to preserve base-sensitive modifications including TAMRA, HEX, Cy5 dyes, and halogenated nucleosides that are otherwise incompatible with standard heated ammonia deprotection [2].

UltraMILD Chemistry Fluorescent Label Compatibility Room Temperature Deprotection

Commercial Purity Specifications: HPLC-Verified Purity as a Procurement Quality Benchmark

Commercially available 5'-O-DMT-PAC-dA is routinely supplied with HPLC-verified purity specifications of ≥98% to 99.62% . Phosphoramidite purity directly correlates with stepwise coupling efficiency in automated synthesis; a 1% impurity in the monomer translates cumulatively to significantly reduced full-length product yields for long oligonucleotides, as coupling efficiency is exponential across synthesis cycles [1]. High-purity monomers (>98%) are a critical procurement criterion for minimizing (n-1) truncation products and simplifying downstream purification.

Quality Control HPLC Purity Phosphoramidite Specification

Optimal Research and Industrial Application Scenarios for 5'-O-DMT-PAC-dA Based on Verified Evidence


Synthesis of Oligonucleotides Containing Alkali-Labile Modifications (e.g., 5,6-Dihydropyrimidines, Halogenated Bases)

The ≤4-hour room-temperature deprotection of PAC-dA with 29% ammonia directly enables the preparation of modified DNA containing alkali-labile bases such as saturated pyrimidines [1]. These modifications are quantitatively degraded under the heated, prolonged ammonia conditions required for Bz-dA deprotection. Procurement of 5'-O-DMT-PAC-dA is essential for any synthetic campaign targeting such chemically fragile oligonucleotides, as substitution with Bz-dA will result in modification loss and synthetic failure.

UltraMILD Synthesis of Fluorescently Labeled Oligonucleotide Probes (TAMRA, HEX, Cy5, FAM Conjugates)

The UltraMILD deprotection protocol using PAC-dA (2 hours, 30% NH4OH, RT) permits the routine synthesis and isolation of oligonucleotides conjugated to sensitive fluorophores like TAMRA, HEX, and Cy5, which are extensively degraded under standard heated ammonia deprotection [1][2]. For laboratories synthesizing labeled probes for qPCR, FISH, or next-generation sequencing applications, 5'-O-DMT-PAC-dA is the required adenosine monomer; Bz-dA is incompatible with these labeling workflows.

Long Oligonucleotide Synthesis (>40-mers) and A-Rich Sequences Requiring Minimized Depurination

The favorable acid stability of PAC-dA versus depurination during iterative detritylation steps [1] directly addresses a critical failure mode in the synthesis of long oligonucleotides and sequences with consecutive adenine residues. For procurement of building blocks intended for >40-mer synthesis—where cumulative depurination losses under standard Bz-dA conditions become synthetically catastrophic—5'-O-DMT-PAC-dA provides a quantifiable advantage in crude product purity and full-length yield, reducing purification burden and improving cost-efficiency for high-value oligos.

Oligoribonucleotide Synthesis Using Phosphoramidite Chemistry

5'-O-DMT-PAC-dA is widely employed as a building block in the synthesis of oligoribonucleotides via the phosphoramidite approach [1][2]. The mild deprotection conditions are particularly advantageous for RNA synthesis, where the 2'-hydroxyl protecting group (typically TBDMS or TOM) and the acid-labile nature of the RNA backbone necessitate careful selection of compatible base-protecting groups. PAC-dA's room-temperature deprotection minimizes the risk of RNA strand scission or 2'-O-deprotection side reactions that can occur under the heated ammonia conditions required for Bz-dA removal.

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